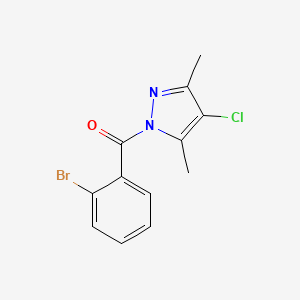

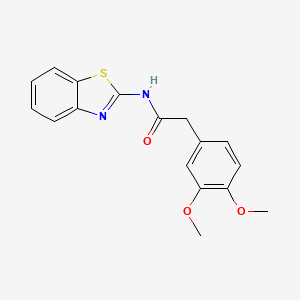

N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-fluorophenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-fluorophenyl)acrylamide" is a complex organic compound, belonging to the family of acrylamides, which are known for their diverse applications in materials science, organic synthesis, and potentially as intermediates in pharmaceuticals. Acrylamides themselves are crucial in the development of polymers and small molecules with specific functionalities.

Synthesis Analysis

The synthesis of such specific acrylamide compounds typically involves acylation reactions where the corresponding aniline derivative is reacted with acryloyl chloride in the presence of a base. For example, the synthesis of N-(2-bromo-4-methoxyphenyl)acrylamide by acylation has been demonstrated, showcasing the feasibility of producing similar compounds with high yields and purity through careful control of reaction conditions such as temperature, time, and molar ratios of reactants (Yuan Jia-cheng, 2012).

Molecular Structure Analysis

The molecular structure of acrylamides like "this compound" can be elucidated using spectroscopic methods such as NMR, IR, and possibly X-ray crystallography. These techniques provide insights into the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For instance, the structure of a novel benzamide was analyzed using X-ray diffraction and DFT calculations, highlighting the approach for structural determination (S. Demir et al., 2015).

Scientific Research Applications

Chemistry and Biochemistry of Acrylamide

Acrylamide, an alpha,beta-unsaturated reactive molecule, is extensively studied due to its widespread industrial use and presence in foods processed under high temperatures. It serves as a precursor for polyacrylamide, which has applications in soil conditioning, wastewater treatment, and as a laboratory tool for protein electrophoresis. The chemistry, biochemistry, metabolism, and toxicology of acrylamide are areas of active research, contributing to understanding its formation in food and its role in human health (Friedman, 2003).

Industrial Perspective on Acrylamide Research

From an industry perspective, acrylamide's occurrence, chemistry, and toxicology are scrutinized to assess potential health risks from its presence in the diet. This encompasses the analytical and mechanistic understanding of acrylamide formation and efforts to reduce its levels in food products (Taeymans et al., 2004).

Toxicological Considerations

The toxicological profile of acrylamide, including its neurotoxic, genotoxic, carcinogenic, and reproductive effects, is critically reviewed. Understanding acrylamide's metabolism, distribution in food, and its impact on health forms the basis for assessing the risk and developing mitigation strategies (Dearfield et al., 1988).

Coordination Chemistry of Acrylamide

The coordination chemistry of acrylamide with transition metals reveals its potential versatility as a ligand. This aspect of acrylamide chemistry could be relevant in exploring the binding interactions and reactivity of N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-fluorophenyl)acrylamide with metal ions or in catalytic systems (Girma et al., 2005).

Mitigation of Acrylamide Toxicity

Research on mitigating the dietary acrylamide burden, including strategies from selecting low-acrylamide-producing plant varieties to employing food processing techniques that minimize acrylamide formation, offers insights into handling acrylamide and potentially related compounds safely (Friedman & Levin, 2008).

properties

IUPAC Name |

(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO2/c1-11-9-15(16(22-2)10-14(11)18)20-17(21)8-5-12-3-6-13(19)7-4-12/h3-10H,1-2H3,(H,20,21)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDUJEMIKBMVDI-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)C=CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)/C=C/C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550163.png)

![4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5550164.png)

![2-bromo-N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B5550170.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]](/img/structure/B5550176.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

![7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5550243.png)

![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5550250.png)